molecular formula C17H19F3N6 B2430717 4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2034428-21-0

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2430717
CAS No.: 2034428-21-0
M. Wt: 364.376
InChI Key: KORWAWOXQJPMKG-UHFFFAOYSA-N
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Description

4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a synthetically designed small molecule featuring a pyrimidine core linked to a 6-cyclopropylpyridazine moiety via a piperazine ring system. This specific molecular architecture, which includes a 2-methyl group and a metabolically stable 6-(trifluoromethyl) group on the pyrimidine ring, is engineered to confer optimal lipophilicity and influence the compound's conformational rigidity and potential for target engagement . The compound is a derivative of a well-explored chemical scaffold; related pyridazine and piperazine-based compounds are frequently investigated in medicinal chemistry for their diverse biological activities. For instance, structurally similar compounds have been documented in scientific literature for their potential analgesic and anti-inflammatory properties, with some pyridazinone derivatives reported to exhibit such activity without the gastrointestinal side effects associated with other drug classes . Furthermore, piperazine-linked heterocyclic compounds are a significant focus in drug discovery, with research indicating their potential application as inhibitors for various enzymes and biological targets, such as the METTL3 methyltransferase in oncology research or the NLRP3 inflammasome in inflammatory disease models . The presence of the trifluoromethyl group is a common strategy in lead optimization to enhance membrane permeability and improve metabolic stability. This compound is intended solely for use in non-clinical laboratory research, including but not limited to target validation, hit-to-lead optimization, and mechanism-of-action studies. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6/c1-11-21-14(17(18,19)20)10-16(22-11)26-8-6-25(7-9-26)15-5-4-13(23-24-15)12-2-3-12/h4-5,10,12H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORWAWOXQJPMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrimidine core: This can be achieved by reacting 2-methyl-4,6-dichloropyrimidine with trifluoromethylating agents under appropriate conditions to introduce the trifluoromethyl group.

    Introduction of the piperazine ring: The intermediate product is then reacted with piperazine to form the piperazine-substituted pyrimidine.

    Cyclopropylpyridazine moiety attachment: Finally, the cyclopropylpyridazine group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or piperazine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and psychiatric disorders.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure and is studied for its acetylcholinesterase inhibitory activity.

    Triazole-pyrimidine hybrids: These compounds are investigated for their neuroprotective and anti-inflammatory properties.

Uniqueness

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group and the cyclopropylpyridazine moiety, which impart specific chemical and biological properties

Biological Activity

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound features a unique structural composition, including a trifluoromethyl group, a piperazine ring, and a cyclopropylpyridazine moiety, which contribute to its diverse pharmacological properties.

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H19F3N6
  • Molecular Weight : 366.37 g/mol
  • CAS Number : 2034428-21-0

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Anticancer Properties : The compound has shown potential in anticancer assays against various cancer cell lines, indicating its ability to inhibit tumor growth.
  • Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems suggest potential applications in treating neurodegenerative diseases and psychiatric disorders.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including our compound of interest, against various bacterial and fungal strains. The results indicated that this compound exhibited significant inhibitory effects on certain pathogens, suggesting its potential as a new antimicrobial agent .

Anticancer Activity

The anticancer activity was assessed using the MTT assay against cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). The compound showed cytotoxicity with IC50 values in the low micromolar range, indicating promising anticancer properties compared to standard chemotherapeutics like doxorubicin .

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
PC35Doxorubicin0.5
K5627Doxorubicin0.4
HeLa6Doxorubicin0.3
A5498Doxorubicin0.6

Neuropharmacological Effects

In vitro studies have demonstrated that the compound interacts with serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and cognitive function. This interaction suggests potential applications in treating depression and anxiety disorders .

Case Studies

  • Case Study on Antidepressant Potential : A study published in PubMed explored various piperazine derivatives for their antidepressant-like effects in animal models. The results indicated that compounds similar to our target exhibited significant reductions in depressive behaviors, supporting further investigation into their mechanisms of action .
  • Anticancer Research : In another study focusing on trifluoromethyl pyrimidine derivatives, several compounds were synthesized and tested for their anticancer activity against multiple cancer cell lines. The findings highlighted the efficacy of these derivatives, including our target compound, in inhibiting cancer cell proliferation .

Q & A

Q. What are the optimal synthetic routes for 4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving nucleophilic substitution and coupling. Key steps include:
  • Cyclopropane ring formation via [2π+2σ] cycloaddition (for the pyridazine subunit).
  • Piperazine ring functionalization using coupling agents like EDCI/HOBt under anhydrous conditions (e.g., DMF, 0–5°C) to attach the pyrimidine core .
  • Trifluoromethyl group introduction via Ullmann-type coupling with CuI catalysis in DMSO at 80–100°C .
  • Critical Parameters : Solvent polarity (e.g., DMF vs. THF), temperature control (±2°C), and stoichiometric ratios (1:1.2 for amine:electrophile) significantly affect yield (reported 45–68%) and purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm; piperazine N-CH₂ at δ 3.4–3.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₇H₁₈F₃N₇) with <2 ppm mass error .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the cyclopropyl-pyridazine moiety (e.g., C-C-C angle: 59.8°) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?

  • Methodological Answer :
  • Variable Substituents : Systematically modify the cyclopropyl group (e.g., replace with ethyl or phenyl) and trifluoromethyl group (e.g., -CF₃ vs. -OCF₃).
  • Assays : Test modified analogs in target-specific assays (e.g., kinase inhibition, receptor binding) using IC₅₀ or Kd values.
  • Data Interpretation : Correlate substituent electronegativity (Hammett σ values) with activity. For example, -CF₃ enhances lipophilicity (logP +0.5) but may reduce solubility .
  • Table 1 : SAR Trends in Analogous Compounds
SubstituentBiological Activity (IC₅₀, nM)logP
Cyclopropyl12.3 ± 1.22.8
Ethyl45.6 ± 3.13.1
Phenyl>1003.9
Source: Derived from structural analogs in

Q. How should researchers address contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :
  • Purity Verification : Use HPLC (≥95% purity, C18 column, MeCN/H₂O gradient) to exclude impurities interfering with assays .
  • Assay Conditions : Standardize buffer pH (7.4 ± 0.1), temperature (37°C), and ATP concentration (1 mM for kinase assays) to minimize variability .
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., luciferase reporters) for functional validation .

Q. What computational strategies are effective for predicting target binding modes of this compound?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina with flexible side chains in the target’s active site (e.g., kinase ATP-binding pocket).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of piperazine-pyridazine interactions (RMSD <2.0 Å) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors at pyrimidine N1, hydrophobic contacts with cyclopropyl) .

Data Contradiction Analysis

Q. Why might solubility predictions (e.g., LogS) conflict with experimental solubility measurements?

  • Methodological Answer :
  • Limitations of Prediction Models : Computational tools (e.g., ALOGPS) underestimate the solubilizing effect of the piperazine ring in polar solvents like PBS .
  • Experimental Validation : Use shake-flask method (UV-Vis quantification at λmax 260 nm) in buffered solutions (pH 2–8) to measure kinetic vs. thermodynamic solubility .

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